molecular formula C18H18N4O3S B2573897 N-(2-methoxyethyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine CAS No. 422532-99-8

N-(2-methoxyethyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine

Cat. No. B2573897
CAS RN: 422532-99-8
M. Wt: 370.43
InChI Key: XAGYLOLVFAUXHG-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine, also known as MNQ, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the field of cancer research.

Scientific Research Applications

Antimicrobial and Antitubercular Applications

Research has identified derivatives of quinazolin-4-amine as potent anti-tubercular agents. A study by Maurya et al. (2013) synthesized compounds that showed significant anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting low cytotoxic values, indicating safety for further investigation (Maurya et al., 2013). Additionally, Mezaal and Adnan (2021) explored the antibacterial activity of novel heterocyclic derivatives from 4-methoxy-2-nitroaniline, highlighting the potential of these compounds in combating bacterial infections (Mezaal & Adnan, 2021).

Cancer Therapy

Compounds related to N-(2-methoxyethyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine have been studied for their potential in cancer therapy. For instance, ZD6474, a derivative with a similar quinazolin-4-amine structure, inhibits vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration, indicating its potential as a therapeutic agent in cancer treatment (Wedge et al., 2002).

Radiopharmaceutical Applications

The radiolabeling and biodistribution of benzo[g]quinazolin-4(3H)-one derivatives have been studied, with findings suggesting their potential as radiopharmaceuticals for targeting tumor cells in mice. This research indicates the usefulness of these compounds in developing diagnostic and therapeutic radiopharmaceuticals (Al-Salahi et al., 2018).

Antimalarial Applications

Quinazoline derivatives have also shown antimalarial effects, as demonstrated by Elslager et al. (1978), who synthesized a series of quinazolines with varying substituents, finding some with suppressive activity against Plasmodium berghei in mice, although not as active as certain benchmarks. This work highlights the potential of quinazoline derivatives in developing antimalarial drugs (Elslager et al., 1978).

properties

IUPAC Name

N-(2-methoxyethyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-25-11-10-19-17-15-4-2-3-5-16(15)20-18(21-17)26-12-13-6-8-14(9-7-13)22(23)24/h2-9H,10-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGYLOLVFAUXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine

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